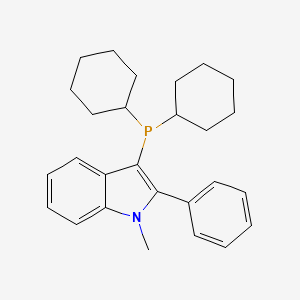
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole typically involves the reaction of 1-methyl-2-phenyl-1H-indole with dicyclohexylphosphine. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine-indole bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the indole core or the phosphine group.
Substitution: The indole core can undergo electrophilic substitution reactions, while the phosphine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed for substitution reactions on the indole core.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions on the indole core can yield various substituted indoles.
Scientific Research Applications
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole involves its role as a ligand in catalytic reactions. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in organic synthesis.
1,2-Bis(dicyclohexylphosphino)ethane: A bidentate ligand with similar steric properties.
Dicyclohexylphosphine: The parent compound of the phosphine group in 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole.
Uniqueness
This compound is unique due to its combination of an indole core and a bulky phosphine group. This structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic processes. Its ability to stabilize transition metal complexes and facilitate specific reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C27H34NP |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
dicyclohexyl-(1-methyl-2-phenylindol-3-yl)phosphane |
InChI |
InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)27(26(28)21-13-5-2-6-14-21)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3 |
InChI Key |
UFZJUNYPYMYVIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

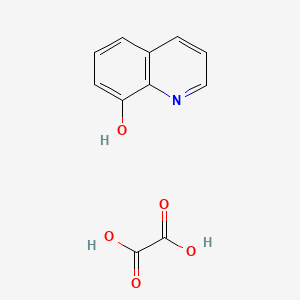
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
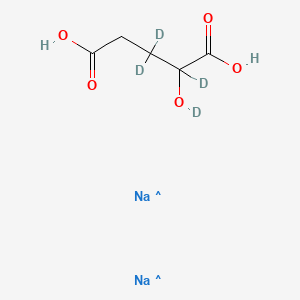

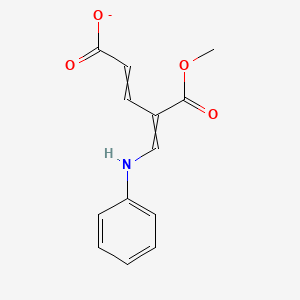
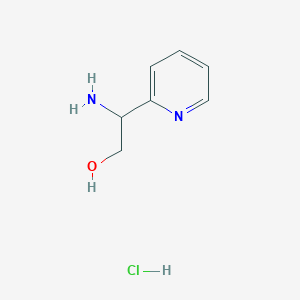
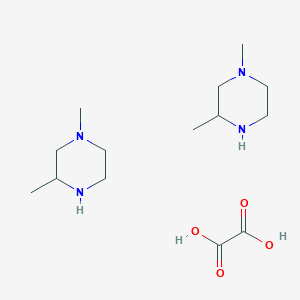
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
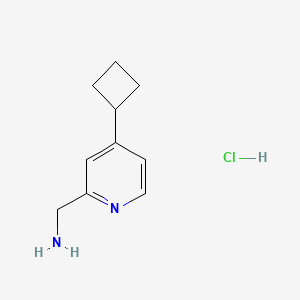
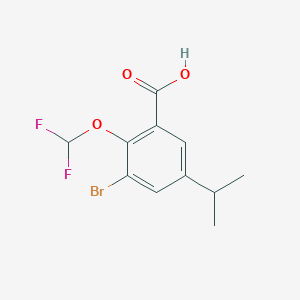
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
